S-Propyl N,N-diethyldithiocarbamate

Description

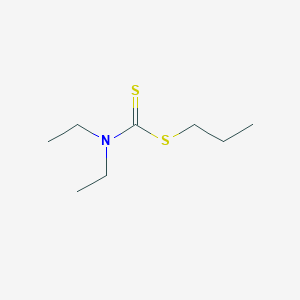

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

propyl N,N-diethylcarbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NS2/c1-4-7-11-8(10)9(5-2)6-3/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSSAGHQOEYPLQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC(=S)N(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for S Propyl N,n Diethyldithiocarbamate and Its Analogues

General Synthetic Routes for Dithiocarbamates from Amines and Carbon Disulfide

The most common and fundamental method for synthesizing dithiocarbamates involves the reaction of a primary or secondary amine with carbon disulfide. nih.gov This reaction is typically carried out in the presence of a base to deprotonate the initially formed dithiocarbamic acid, yielding a more stable dithiocarbamate (B8719985) salt. nih.govresearchgate.net

This one-pot synthesis is widely employed due to its simplicity and efficiency. nih.govacs.org

Mechanistic Considerations in Dithiocarbamate Formation

The formation of dithiocarbamates from amines and carbon disulfide proceeds through a nucleophilic addition mechanism. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom of carbon disulfide. This initial step results in the formation of a zwitterionic intermediate, which then rearranges to the more stable dithiocarbamic acid.

In the presence of a base, such as sodium hydroxide (B78521), the acidic proton of the dithiocarbamic acid is abstracted, leading to the formation of the corresponding dithiocarbamate salt. The presence of a base is crucial as it drives the equilibrium towards the formation of the salt, which is generally more stable and easier to isolate than the free acid. nih.gov

Influence of Reaction Conditions and Catalysis on Yield and Selectivity

The yield and selectivity of dithiocarbamate synthesis are significantly influenced by various reaction parameters. The order of reagent addition, while not fundamentally altering the product, can be optimized to control the reaction rate and minimize side reactions. nih.gov Dropwise addition of reagents is often recommended to prevent unwanted side products and control the reaction temperature. nih.gov

The choice of solvent can also play a role. While some syntheses are performed under solvent-free conditions acs.orgorganic-chemistry.org, others utilize solvents like water rsc.orgrsc.org, deep eutectic solvents (DES), or polyethylene (B3416737) glycol (PEG) to promote environmentally friendly and efficient reactions. rsc.org

Catalysis can be employed to enhance the reaction rate and efficiency. Copper-based catalysts, for instance, have been used in the synthesis of aryl dithiocarbamates. organic-chemistry.orgresearchgate.net These catalysts can facilitate the coupling of dithiocarbamate salts with various organic halides.

Targeted Synthesis of S-Propyl N,N-diethyldithiocarbamate via S-Alkylation

The synthesis of this compound specifically involves the S-alkylation of a pre-formed N,N-diethyldithiocarbamate salt. This two-step process first generates the dithiocarbamate anion, which then acts as a nucleophile to attack an alkylating agent.

S-Alkylation of N,N-diethyldithiocarbamate Salts

The most direct route to this compound is the reaction of a sodium N,N-diethyldithiocarbamate salt with a propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane (B42940). The dithiocarbamate anion, a soft nucleophile, readily attacks the electrophilic carbon of the propyl halide in a classic Sₙ2 reaction, displacing the halide and forming the desired S-propyl ester.

This reaction is typically carried out in a suitable organic solvent. The choice of the leaving group on the propylating agent can affect the reaction rate, with iodide generally being a better leaving group than bromide or chloride.

A highly efficient and mild one-pot synthesis of dithiocarbamates can be achieved by reacting amines, carbon disulfide, and alkyl halides without a catalyst under solvent-free conditions. acs.orgorganic-chemistry.org

Investigation of Alternative Alkylation Reagents and Reaction Conditions

While propyl halides are common alkylating agents, other reagents and conditions can be explored. For instance, "borrowing hydrogen" strategies using alcohols as alkylating agents have been developed, offering a more environmentally benign alternative to alkyl halides. rsc.org This method often requires a catalyst to facilitate the conversion of the alcohol to an electrophilic intermediate. rsc.org

Furthermore, multicomponent reactions have been developed for the synthesis of S-alkyl dithiocarbamates. acs.orgacs.org These reactions can involve the use of sulfonium (B1226848) salts, carbon disulfide, and amines, proceeding efficiently without the need for a catalyst. acs.org

Table 1: Comparison of Synthetic Methods for S-Alkyl Dithiocarbamates

| Method | Alkylating Agent | Catalyst | Conditions | Advantages | Disadvantages |

| Traditional S-Alkylation | Alkyl Halides (e.g., Propyl Bromide) | Often not required | Mild, various solvents | High yields, straightforward | Use of potentially hazardous alkyl halides |

| "Borrowing Hydrogen" | Alcohols (e.g., Propanol) | Required (e.g., Palladium-based) | Elevated temperatures | Green, uses readily available alcohols | Requires a catalyst, may need higher temperatures |

| Multicomponent Reaction | Sulfonium Salts | Not required | Mild, open-air | High efficiency, atom economy | May require synthesis of sulfonium salt precursor |

Derivatization Strategies and Synthesis of Related Dithiocarbamate Compounds

The core dithiocarbamate structure can be readily modified to generate a wide array of analogues with diverse properties. Derivatization can occur at either the nitrogen or the sulfur atom.

Varying the initial amine used in the synthesis allows for the introduction of different substituents on the nitrogen atom. Both primary and secondary amines can be used, leading to mono- and di-substituted dithiocarbamates, respectively. nih.gov The use of different alkylating agents in the S-alkylation step provides a straightforward method for introducing various alkyl or aryl groups onto the sulfur atom.

Furthermore, dithiocarbamates can serve as ligands to form stable complexes with a variety of transition metals. nih.govnih.gov These metal complexes exhibit unique chemical and physical properties and have applications in catalysis and materials science. nih.gov The oxidation of dithiocarbamate salts can lead to the formation of thiuram disulfides, another important class of organosulfur compounds. wikipedia.org

Synthesis of S-Functionalized Diethyldithiocarbamates

The functionalization of the sulfur atom in diethyldithiocarbamates is a common strategy to create a wide variety of derivatives. This is typically achieved through the S-alkylation of a pre-formed diethyldithiocarbamate (B1195824) salt.

A prevalent and efficient method for the synthesis of S-alkyl dithiocarbamates involves a one-pot reaction of a secondary amine, carbon disulfide, and an alkyl halide. organic-chemistry.orgorganic-chemistry.org This approach is highly atom-economical and can be performed without a catalyst and under solvent-free conditions. organic-chemistry.orgorganic-chemistry.org The general reaction scheme involves the initial formation of the dithiocarbamate anion from the reaction of diethylamine (B46881) with carbon disulfide, which then acts as a nucleophile to displace the halide from the alkyl halide, in this case, a propyl halide, to yield this compound.

Another versatile method for creating S-functionalized dithiocarbamates is through multi-component reactions. For instance, functionalized S-benzyl dithiocarbamates have been synthesized from diazo compounds, carbon disulfide, and secondary amines in the presence of triflic acid. rsc.org This reaction proceeds at room temperature and provides good yields of the desired products. rsc.org While this specific example yields S-benzyl derivatives, the principle of multi-component reactions highlights a powerful strategy for generating diverse S-functionalized dithiocarbamates. rsc.org

Research has also explored the use of cyclic sulfates as starting materials for the synthesis of S-functionalized dithiocarbamates. researchgate.net This methodology offers a versatile and efficient route to these compounds under environmentally friendly conditions. researchgate.net

Table 1: Examples of Synthetic Methods for S-Functionalized Diethyldithiocarbamates This table is interactive. You can sort and filter the data.

Preparation of N-Functionalized Dithiocarbamates

The synthesis of N-functionalized dithiocarbamates typically begins with a primary or secondary amine, which reacts with carbon disulfide. nih.govresearchgate.net This initial reaction forms a dithiocarbamic acid, which is then typically deprotonated in the presence of a base to form the dithiocarbamate salt.

A novel methodology has been developed for the synthesis of both S- and N-functionalized dithiocarbamates starting from cyclic sulfates, amines, and carbon disulfide. researchgate.net This procedure is noted for its versatility, simplicity, and efficiency, and can be carried out using different protocols, including microwave assistance and a multicomponent variant. researchgate.net

The synthesis of tertiary amines, which can be precursors to N-functionalized dithiocarbamates, can be achieved through various methods. One common approach is the reductive amination of a secondary amine with a ketone or aldehyde to form an enamine, which is then reduced to the tertiary amine. youtube.com Another method involves the reaction of a secondary amine with an acid chloride to form an amide, which is subsequently reduced to the tertiary amine. youtube.com These tertiary amines can then be reacted with carbon disulfide to generate N-functionalized dithiocarbamates.

Table 2: General Methods for N-Functionalized Dithiocarbamate Synthesis This table is interactive. You can sort and filter the data.

Incorporation into Ionic Liquids and Polymeric Structures

The unique properties of dithiocarbamates have led to their incorporation into more complex molecular architectures such as ionic liquids and polymers.

Ionic Liquids:

Ionic liquids containing a dithiocarbamate moiety have been synthesized and characterized. tandfonline.comtandfonline.com A common synthetic route involves the reaction of a halide-containing imidazolium-based ionic liquid precursor with a potassium dithiocarbazate derivative. tandfonline.com For example, 3-methyl-1-(3-bromopropyl)-imidazolium hexafluorophosphate (B91526) can be reacted with a potassium dithiocarbazate derivative in methanol (B129727) to yield the corresponding dithiocarbamate-functionalized ionic liquid. tandfonline.com These novel ionic liquids are of interest as starting materials for the preparation of functional self-assembled monolayers. tandfonline.com

Polymeric Structures:

Dithiocarbamates have found significant application in polymer chemistry, particularly as reversible addition-fragmentation chain transfer (RAFT) agents for controlled radical polymerization. mdpi.comnih.gov Nitrogen-containing dithiocarbamates are considered highly effective RAFT agents. mdpi.com The use of dithiocarbamates allows for the synthesis of polymers with controlled molecular weights and narrow polydispersity. nih.gov For instance, dithiocarbamates have been successfully used as chain transfer agents in the RAFT polymerization of 1-vinyl-1,2,4-triazole, leading to polymers with high monomer conversion and well-defined structures. nih.gov

Furthermore, dithiocarbamates can be incorporated into the structure of polymers to impart specific functionalities. For example, zineb (B1684293) is a polymeric complex of zinc with a dithiocarbamate, where Zn(dithiocarbamate)₂ subunits are linked by an ethylene (B1197577) backbone. wikipedia.org

Table 3: Applications in Ionic Liquids and Polymers This table is interactive. You can sort and filter the data.

Chemical Reactivity and Mechanistic Investigations of S Propyl N,n Diethyldithiocarbamate

Nucleophilic Reactivity of the Dithiocarbamate (B8719985) Moiety

The dithiocarbamate moiety (R2NCS2-) is a potent nucleophile. The sulfur atoms of the dithiocarbamate group can readily attack electrophilic centers. This reactivity is central to many of the applications of dithiocarbamates in organic synthesis and industrial processes.

The nucleophilicity of the dithiocarbamate anion is influenced by the nature of the substituents on the nitrogen atom. In the case of S-Propyl N,N-diethyldithiocarbamate, the two ethyl groups on the nitrogen atom enhance the electron-donating ability of the nitrogen, thereby increasing the nucleophilicity of the sulfur atoms.

Radical-Mediated Transformations Involving the Dithiocarbamate Group

The dithiocarbamate group can participate in radical-mediated transformations. Under appropriate conditions, the C-S bond of the dithiocarbamate can undergo homolytic cleavage to generate a dithiocarbamoyl radical and an alkyl radical. These radical species can then participate in a variety of subsequent reactions, including addition to alkenes and alkynes, and hydrogen atom abstraction.

A methodology for the reductive removal of the dithiocarbamate group under neutral conditions has been developed. bham.ac.uk Using hypophosphorus acid and triethylamine (B128534) in refluxing dioxane, primary and secondary dithiocarbamates can be reduced in good yield. bham.ac.uk

Hydrolytic Stability and pH-Dependent Degradation of Dithiocarbamate Esters

The hydrolytic stability of dithiocarbamate esters is highly dependent on pH. In acidic solutions, dithiocarbamate esters are susceptible to hydrolysis. The mechanism of acid-catalyzed hydrolysis involves protonation of one of the sulfur atoms, followed by nucleophilic attack of water on the thiocarbonyl carbon. This leads to the formation of a dithiocarbamic acid and an alcohol. Dithiocarbamic acids are unstable and readily decompose to an amine and carbon disulfide.

The rate of hydrolysis of dithiocarbamate esters is also influenced by the steric and electronic properties of the substituents on the nitrogen atom and the sulfur atom. In general, electron-withdrawing groups on the nitrogen atom decrease the rate of hydrolysis, while bulky substituents on the sulfur atom increase the rate of hydrolysis.

Studies on the acid cleavage of piperidine (B6355638) dithiocarbamate analogues in aqueous ethanol (B145695) have shown that the pH-rate profiles exhibit a dumbbell-shaped curve. nih.gov From this, the pH-independent first-order rate constant (k₀) or the specific acid catalysis (kH) can be calculated, along with the acid dissociation constants of the free (pKa) and conjugate acid (pK+) species of the dithiocarbamate. nih.gov

The table below shows the effect of pH on the hydrolysis rate of thiol-acrylate photopolymers, which contain ester groups susceptible to hydrolysis. While not directly this compound, it illustrates the general principle of pH-dependent ester hydrolysis.

| pH | Hydrolysis Rate Constant (k_hyd) (days⁻¹) |

| 7.4 | 0.074 ± 0.003 |

| 8.0 | 0.28 ± 0.005 |

This data demonstrates a significant increase in the rate of ester hydrolysis with a relatively small increase in pH, highlighting the sensitivity of such compounds to changes in acidity. nih.gov

Reactions with Organic Solvents and Associated Products

This compound can react with certain organic solvents, particularly halogenated solvents. For instance, sodium N,N-diethyldithiocarbamate has been shown to react with methylene (B1212753) chloride to produce the dithiocarbamate ester Et2NC(S)SCH2S(S)CNEt2 in high yield. researchgate.net With chloroform (B151607) and acetonitrile (B52724), proton abstraction occurs, leading to the partial decomposition of the resulting N,N-diethyldithiocarbamic acid to form diethylammonium (B1227033) N,N-diethyldithiocarbamate. researchgate.net

The reactivity with solvents is an important consideration in the handling and storage of dithiocarbamates. The choice of solvent can significantly impact the stability of the compound and the potential for unwanted side reactions.

Coordination Chemistry and Metal Complexation Dynamics of Dithiocarbamates

Principles of Metal-Dithiocarbamate Complex Formation

Dithiocarbamates (R₂NCS₂⁻) are monoanionic organosulfur ligands renowned for their ability to form stable complexes with a vast array of transition metals, main group elements, lanthanides, and actinides. nih.govmdpi.comnih.govresearchgate.net The formation and stability of these complexes are governed by several key principles of coordination chemistry.

A cornerstone for understanding the reactivity of dithiocarbamates is the Hard and Soft Acid-Base (HSAB) theory. wikipedia.org This theory classifies Lewis acids and bases as "hard" or "soft" based on factors like size, charge state, and polarizability. wikipedia.org Hard acids are small, highly charged, and not easily polarized, whereas soft acids are large, have low charge states, and are highly polarizable. wikipedia.org Similarly, hard bases hold their electrons tightly, while soft bases have more diffuse electron clouds. fiveable.melibretexts.org The central tenet of HSAB theory is that hard acids prefer to bind to hard bases, and soft acids prefer to bind to soft bases. wikipedia.orgfiveable.me

Dithiocarbamate (B8719985) ligands, with their two sulfur donor atoms, are classified as soft bases. wikipedia.orgresearchgate.net The sulfur atoms have large atomic radii and their valence electrons are readily polarizable. Consequently, they exhibit a strong preference for forming stable covalent bonds with soft Lewis acids such as Cu(I), Ag(I), Au(I), Cd(II), and Hg(II). fiveable.menih.gov They also form stable complexes with borderline acids like Fe(II), Co(II), Ni(II), Cu(II), and Zn(II). wikipedia.org This soft-soft interaction is a primary driving force for the formation of metal-dithiocarbamate complexes. gcg42.ac.in

The stability of these complexes is further enhanced by the electronic structure of the dithiocarbamate ligand itself. The ligand's properties are described by a combination of resonance structures, particularly the thioureide form, which results from the delocalization of the nitrogen atom's lone pair of electrons across the N-C-S₂ framework. nih.govnih.govwikipedia.org This delocalization increases the electron density on the sulfur atoms, enhancing their basicity and coordination ability, and imparts a partial double-bond character to the C-N bond. wikipedia.org This electronic flexibility allows dithiocarbamates to stabilize metals in a wide range of oxidation states. nih.gov

Nature of the Metal Ion : Stability generally increases with a higher charge on the metal ion and a smaller ionic radius. dalalinstitute.com For divalent metal ions of the first transition series, the stability follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). dalalinstitute.com

Nature of the Ligand : The basicity of the amine precursor influences the donor properties of the sulfur atoms.

Chelation : As bidentate ligands, dithiocarbamates form a highly stable four-membered chelate ring with the metal ion, an effect that significantly increases complex stability compared to coordination with analogous monodentate sulfur ligands. nih.govnih.gov

Synthetic Approaches to S-Propyl N,N-diethyldithiocarbamate Metal Complexes (Hypothetical or Analogous)

While specific synthetic procedures for metal complexes of this compound are not extensively documented, their synthesis can be reliably predicted based on well-established methods for analogous dithiocarbamate complexes. These methods are generally straightforward and high-yielding.

A primary and widely used method involves the salt metathesis reaction . wikipedia.org This two-step approach first requires the synthesis of an alkali metal salt of the dithiocarbamate. For the target compound, this would involve the reaction of diethylamine (B46881) with carbon disulfide in the presence of a base like sodium hydroxide (B78521) to yield sodium N,N-diethyldithiocarbamate. wikipedia.org This salt is then reacted with a soluble metal salt (typically a halide or nitrate) in a suitable solvent, such as water or ethanol (B145695). The desired metal dithiocarbamate complex, being generally insoluble in the reaction medium, precipitates out and can be easily isolated. wikipedia.orgbaselius.ac.in

R₂NH + CS₂ + NaOH → R₂NCS₂⁻Na⁺ + H₂O n(R₂NCS₂⁻Na⁺) + MClₙ → M(S₂CNR₂)ₙ + n(NaCl)

Another common approach is the one-pot synthesis , which is often more efficient. mdpi.com In this method, the dithiocarbamate ligand is generated in situ. The amine (diethylamine), carbon disulfide, and a base are combined in the presence of the metal salt. mdpi.comajgreenchem.com The dithiocarbamate forms and immediately coordinates to the metal ion, leading directly to the final complex. ajgreenchem.com

Other, more specialized synthetic routes include:

Oxidative Addition : This involves the reaction of a thiuram disulfide (the oxidized dimer of a dithiocarbamate) with a low-valent metal complex. wikipedia.org

Reaction with Metal Amido Complexes : Metal amido complexes can react with carbon disulfide, which inserts into the metal-nitrogen bond to form the dithiocarbamate ligand directly coordinated to the metal center. wikipedia.org

Ligand Binding Modes and Chelation Properties

Dithiocarbamates are celebrated for their versatility as ligands, which stems from their ability to adopt several different coordination modes. sysrevpharm.org This flexibility allows for the formation of a wide variety of molecular architectures, from simple monomers to complex polymers.

However, other binding modes are also well-documented:

Anisobidentate : In this mode, both sulfur atoms still coordinate to the same metal center, but the M-S bond distances are unequal. nih.govresearchgate.net This asymmetry can be caused by electronic or steric factors within the complex.

Monodentate : Less commonly, the dithiocarbamate ligand binds to a metal ion through only one of its sulfur atoms. nih.govresearchgate.netresearchgate.net This often occurs in complexes where the metal center is sterically crowded or to satisfy a specific electronic requirement. mdpi.com

Bidentate Bridging : The ligand can bridge two metal centers. This can happen in several ways, but a common mode is where the two sulfur atoms chelate one metal while one of the sulfur atoms also forms a bond to an adjacent metal ion. mdpi.com More complex bridging arrangements can lead to the formation of dimeric or polymeric structures.

The specific binding mode adopted by the this compound ligand would depend on the metal ion, its oxidation state, the steric and electronic properties of other co-ligands, and the reaction conditions.

Structural Characterization of Dithiocarbamate Metal Adducts (e.g., X-ray Crystallography of Analogues)

The definitive method for elucidating the precise three-dimensional structure, including bond lengths, bond angles, and coordination geometry of dithiocarbamate complexes, is single-crystal X-ray diffraction . nih.govnih.gov While crystallographic data for this compound complexes are not specifically available, a wealth of information from structurally characterized analogues, particularly N,N-diethyldithiocarbamate (Et₂dtc⁻) complexes, provides deep insight into the expected structural features.

Studies on analogous complexes reveal that the coordination geometry is highly dependent on the central metal ion. nih.govrsc.org

Square Planar Geometry : This is very common for d-block metals with a d⁸ electron configuration, such as Ni(II), Pd(II), Pt(II), and Cu(II). mdpi.comrsc.org For example, in bis(N,N-diethyldithiocarbamato)nickel(II), [Ni(S₂CNEt₂)₂], the nickel atom lies in a square-planar environment defined by the four sulfur atoms from the two chelating dithiocarbamate ligands. nih.gov

Tetrahedral Geometry : Metals such as Zn(II), Cd(II), and Cu(I) often form complexes with a tetrahedral geometry. nih.govrsc.org For instance, [Zn(S₂CNEt₂)₂] adopts a distorted tetrahedral structure. nih.gov

Octahedral Geometry : This geometry is common for metals like Co(III), Fe(III), and Ru(III), which typically form tris-chelate complexes of the type [M(S₂CNR₂)₃]. wikipedia.org Rhenium(V) has also been shown to form dithiocarbamate complexes, such as ReN(S₂CNEt₂)₂, with distorted square-pyramidal geometry. rsc.org

The structural parameters obtained from X-ray crystallography provide valuable information. The C-N bond within the ligand (typically ~1.32-1.35 Å) is significantly shorter than a C-N single bond, confirming the partial double bond character from electron delocalization. nih.gov The C-S bond lengths are usually intermediate between single and double bond values.

Below is a table summarizing representative crystallographic data for metal complexes with the analogous N,N-diethyldithiocarbamate ligand.

| Compound | Metal Ion | Coordination Geometry | Avg. M-S Bond Length (Å) | S-M-S Bite Angle (°) |

| [Ni(S₂CNEt₂)₂] | Ni(II) | Square Planar | 2.20 | 79.1 |

| [Cu(S₂CNEt₂)₂] | Cu(II) | Square Planar | 2.32 | 76.3 |

| [Zn(S₂CNEt₂)₂] | Zn(II) | Distorted Tetrahedral | 2.37 | 76.9 |

| [ReN(S₂CNEt₂)₂] | Re(V) | Square Pyramidal | 2.40 | 70.8 |

Data derived from analogous complex studies and represents typical values. nih.govrsc.org

These structural studies confirm the bidentate chelating nature of the dithiocarbamate ligand and provide a solid foundation for predicting the structures of complexes formed with this compound.

Biotransformation Pathways and Enzymatic Interactions Non Clinical Focus

Metabolic Conversion of Diethyldithiocarbamate (B1195824) and its S-Methyl Metabolite (MeDDC)

The biotransformation of diethyldithiocarbamate (DDC), a primary metabolite of drugs like disulfiram (B1670777), is a critical starting point for understanding the metabolism of its S-alkylated derivatives. nih.govmdpi.com DDC itself can be generated from the reduction of disulfiram. nih.gov

Formation of S-Methyl N,N-diethyldithiocarbamate (MeDDC)

The initial step in the metabolism of diethyldithiocarbamate often involves S-methylation to form S-methyl N,N-diethyldithiocarbamate (MeDDC), also known as diethyldithiocarbamic acid methyl ester. medchemexpress.comcaymanchem.com This reaction is catalyzed by thiol methyltransferases. researchgate.net This methylation is a crucial activation step, leading to a more reactive intermediate.

Oxidation of MeDDC to MeDDC Sulfine and Sulfoxide (B87167) Metabolites

Following its formation, MeDDC undergoes further metabolic changes, primarily through oxidation. researchgate.net One of the key metabolites formed is S-methyl-N,N-diethyldithiocarbamate sulfoxide (MeDDC-SO). researchgate.netprepchem.com This oxidation can be followed by further oxidation to a sulfone metabolite, S-methyl-N,N-diethyldithiocarbamate sulfone (MeDDTC-SO2). researchgate.net The oxidation of sulfides to sulfoxides is a common metabolic pathway. nih.govmdpi.com Studies have shown that the oxidation of dimethyl sulfoxide (DMSO), a structurally related compound, can provide insights into these oxidative processes. copernicus.orgcopernicus.org

Role of Specific Enzyme Systems in S-Propyl N,N-diethyldithiocarbamate Metabolism

The biotransformation of this compound and its analogues is not a random process but is mediated by specific enzyme systems that facilitate their conversion into various metabolites.

Flavin Monooxygenase (FMO)-Mediated Biotransformation

Flavin-containing monooxygenases (FMOs) are a key class of enzymes involved in the metabolism of xenobiotics containing soft nucleophiles, such as the sulfur atom in dithiocarbamates. nih.govwikipedia.org FMOs catalyze the oxygenation of a wide range of substrates, utilizing NADPH and molecular oxygen. nih.govucl.ac.uk The catalytic cycle of FMO involves the formation of a stable flavin-hydroperoxide intermediate that can then react with a suitable nucleophilic substrate. nih.gov Research has shown that FMOs, specifically FMO1, can metabolize S-methyl-N-N-dithiocarbamate to its corresponding S-oxide. nih.gov While direct studies on this compound are less common, the established role of FMOs in oxidizing structurally similar S-methylated compounds strongly suggests their involvement in the metabolism of the S-propyl analogue. FMOs are distinct from cytochrome P450 enzymes and are not inhibited by typical CYP inhibitors like carbon monoxide. youtube.com

Cytochrome P450 (CYP) Involvement in Oxidative Pathways

The cytochrome P450 (CYP) superfamily of enzymes is a major contributor to Phase I metabolism of a vast array of xenobiotics. nih.govyoutube.com These enzymes are responsible for a significant portion of oxidative drug metabolism. nih.gov The CYP3A subfamily, particularly CYP3A4, is the most abundant and important for drug metabolism in humans. medsafe.govt.nz

The involvement of CYPs in the metabolism of dithiocarbamate (B8719985) derivatives has been documented. For instance, the conversion of S-methyl N,N-diethylthiolcarbamate (DETC-Me) to its potent sulfoxide metabolite (DETC-MeSO) is mediated by cytochrome P450 enzymes. nih.gov Inhibition of CYP activity has been shown to block this metabolic activation. nih.gov Given the structural similarity, it is highly probable that CYP enzymes also play a role in the oxidative metabolism of this compound. The general mechanism of CYP-mediated oxidation involves the transfer of an oxygen atom to the substrate. youtube.com

Direct and Indirect Enzymatic Interactions

Carbonic Anhydrase Inhibition by Dithiocarbamate Analogues: Mechanism and Structure-Activity Relationships

Dithiocarbamates, including analogues of this compound, have emerged as a significant class of carbonic anhydrase (CA) inhibitors. tandfonline.com These compounds target the zinc metalloenzyme carbonic anhydrase, which is involved in various physiological processes, including the regulation of pH and the production of aqueous humor in the eye and cerebrospinal fluid. nih.govnih.govyoutube.com The inhibition of specific CA isoforms, such as CA II, IX, and XII, is a key area of research for conditions like glaucoma and certain cancers. nih.gov

The mechanism of inhibition by dithiocarbamates involves the coordination of the dithiocarbamate group to the zinc ion (Zn²⁺) located in the active site of the carbonic anhydrase enzyme. nih.govunifi.it X-ray crystallography studies of a human carbonic anhydrase II (hCA II) adduct with morpholine (B109124) dithiocarbamate have shown that a sulfur atom from the dithiocarbamate directly binds to the zinc ion. nih.govunifi.it This interaction blocks the enzyme's catalytic activity. The binding is similar to that of sulfonamides, another major class of CA inhibitors, which also target the active site's metal ion. tandfonline.com

Structure-activity relationship (SAR) studies have provided insights into the inhibitory potency of different dithiocarbamate analogues. nih.govnih.gov The nature of the substituents on the dithiocarbamate nitrogen atom significantly influences the inhibitory activity against various CA isoforms. nih.gov

Key SAR observations include:

Primary vs. Secondary Amines: Dithiocarbamates derived from primary amines often exhibit potent, low nanomolar inhibition of isoforms like hCA I. nih.gov

Alkyl Chain Length: Simple dialkyl dithiocarbamates, such as the dimethyl and diethyl derivatives, have shown weaker inhibition of hCA I compared to those derived from primary amines. nih.gov For instance, di-n-propyl dithiocarbamate is a weak hCA I inhibitor. nih.gov

Cyclic vs. Acyclic Substituents: The incorporation of cyclic structures, like in morpholine dithiocarbamate, can lead to highly effective inhibitors. nih.gov

Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by Select Dithiocarbamate Analogues

| Compound | Substituents (R¹, R²) | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| 13a | Me, Me | 790 | 50.3 | 45.4 | 12.1 |

| 14a | Et, Et | 699 | 49.8 | 39.5 | 16.1 |

| 17a | n-Pr, n-Pr | 1838 | 35.6 | 27.4 | 16.1 |

| 24a | O[(CH₂)₂]₂ | 0.88 | 0.95 | 6.2 | 3.4 |

| AAZ | (Standard) | 250 | 12 | 25 | 5.7 |

Data sourced from a study on a series of dithiocarbamate inhibitors. nih.gov Kᵢ represents the inhibition constant.

Superoxide (B77818) Dismutase (SOD) Activity Modulation by Related Dithiocarbamates

Diethyldithiocarbamate (DDC), a close analogue of this compound, is a well-established inhibitor of copper-zinc superoxide dismutase (Cu,Zn-SOD). nih.govnih.govnih.gov Superoxide dismutases are crucial antioxidant enzymes that catalyze the dismutation of superoxide radicals into molecular oxygen and hydrogen peroxide, playing a vital role in protecting cells from oxidative damage. nih.govmdpi.com

The inhibitory action of DDC on Cu,Zn-SOD is attributed to its ability to chelate the copper ions essential for the enzyme's catalytic activity. nih.gov This interaction leads to a reduction in the enzyme's ability to scavenge superoxide radicals. nih.govtmu.edu.tw Studies have shown that DDC treatment can cause a dose-dependent inhibition of SOD in vivo. nih.gov

Interestingly, the modulation of SOD activity by DDC can have complex downstream effects. While SOD inhibition can increase cellular sensitivity to oxidative stress, DDC itself possesses thiol radioprotective properties due to its ability to scavenge free radicals. nih.gov The timing of administration in relation to an oxidative challenge, such as ionizing radiation, can determine whether DDC acts as a protector or a sensitizer. nih.gov Furthermore, research indicates that DDC can have antagonistic effects on apoptosis, triggering pro-apoptotic events like cytochrome c release while simultaneously inhibiting caspase activation. researchgate.net

The modulation of SOD activity by dithiocarbamates can also trigger compensatory responses in cellular antioxidant systems. For instance, inhibition of SOD by DDC has been shown to lead to increased activity of other antioxidant enzymes like glutathione (B108866) reductase, isocitrate dehydrogenase, and glucose-6-phosphate dehydrogenase. nih.gov

Metalloproteinase Activity Inhibition by Dithiocarbamates

Dithiocarbamates have demonstrated inhibitory activity against metalloproteinases, a family of zinc-containing enzymes responsible for the degradation of extracellular matrix components. nih.govnih.gov This has led to their investigation as potential inhibitors of metallo-β-lactamases (MBLs), which confer antibiotic resistance to bacteria, and matrix metalloproteinases (MMPs), which are implicated in diseases like cancer. nih.govnih.govnih.gov

The inhibitory mechanism of dithiocarbamates against metalloproteinases is believed to involve the chelation of the zinc ion in the enzyme's active site, similar to their action on carbonic anhydrases. nih.gov Docking studies suggest that functional groups on the dithiocarbamate molecule can form coordinate bonds with the Zn(II) ions, thereby blocking the enzyme's activity. nih.gov

Kinetic studies have revealed that dithiocarbamates can exhibit reversible and mixed-type inhibition of MBLs like NDM-1, ImiS, and L1. nih.gov The inhibitory potency, often measured by the half-maximal inhibitory concentration (IC₅₀), varies depending on the specific dithiocarbamate derivative and the target metalloproteinase. nih.gov For example, certain dithiocarbamate derivatives have shown IC₅₀ values in the sub-micromolar to low micromolar range against various MBLs. nih.gov

The development of dithiocarbamate-based inhibitors for MMPs is also an active area of research. nih.gov However, achieving selectivity for specific MMPs to avoid off-target effects remains a significant challenge. nih.gov

Cytochrome P450 (e.g., CYP2E1, CYP3A) Inhibition Mechanisms

Diethyldithiocarbamate (DDC), the primary metabolite of disulfiram, is recognized as a potent mechanism-based inhibitor of cytochrome P450 2E1 (CYP2E1). nih.govnih.gov Mechanism-based inhibition, also known as suicide inhibition, is a time-dependent process where the enzyme metabolizes the inhibitor into a reactive species that then irreversibly inactivates the enzyme. nih.gov

In the case of CYP2E1, DDC is oxidized by the enzyme to a reactive intermediate. nih.gov This intermediate then covalently binds to the CYP2E1 apoprotein, leading to the formation of an adduct and subsequent inactivation of the enzyme. nih.gov Mass spectral analysis has confirmed the formation of this adduct. nih.gov It is hypothesized that this reactive metabolite forms a disulfide bond with one of the cysteine residues in the CYP2E1 protein. nih.gov This profound and selective inhibition of CYP2E1 has led to the use of disulfiram in human studies to probe the activity of this enzyme. nih.govnih.gov A single dose of disulfiram can lead to a rapid and significant decrease in CYP2E1 activity, with the enzyme's function returning to baseline over several days as new enzyme is synthesized. drugbank.com

The interaction of dithiocarbamates with other cytochrome P450 isoforms, such as CYP3A, is less clearly defined and can be complex. While some studies suggest potential inhibitory effects, the outcomes can differ between in vitro and in vivo models. nih.gov For instance, in one study, high oral doses of DEDTC (diethyldithiocarbamate) in rats led to a marked decrease in the plasma levels of all-trans-retinoic acid, a CYP substrate, contrary to what might be expected from a simple inhibitory interaction. nih.gov Time-dependent inhibition is a key mechanism for many drug-drug interactions involving CYP3A, where an inhibitor is metabolized to a species that forms a complex with the enzyme. researchgate.net

Environmental Transformation and Degradation Kinetics

Hydrolytic Degradation of Dithiocarbamate (B8719985) Compounds in Aqueous Environments

Dithiocarbamates, as a group, are known to undergo degradation in the environment through processes like photolysis and hydrolysis. researchgate.net The primary route of degradation for many dithiocarbamates is acid-catalyzed hydrolysis. nih.gov This process involves the breakdown of the compound in the presence of water. For instance, sodium diethyl dithiocarbamate, a related compound, decomposes in the presence of acid to produce carbon disulphide and a salt of diethylamine (B46881). cdnsciencepub.com Similarly, the decomposition of disodium (B8443419) ethylene (B1197577) bis-dithiocarbamate (nabam) under slightly acidic conditions yields hydrogen sulphide and carbon disulphide. cdnsciencepub.com In aqueous solutions, dithiocarbamates like sodium diethyldithiocarbamate (B1195824) are known to decompose slowly. nih.govinchem.org The degradation of sodium diethyldithiocarbamate (DDTC) in wastewater has been shown to first break down into carbon disulfide and diethylamine, which are then further degraded into simpler inorganic molecules. researchgate.net

Theoretical studies on the water-catalyzed decomposition of dithiocarbamic acids suggest that the process can occur through a proton-transfer step facilitated by a water molecule, leading to an intermediate that then breaks down. nih.gov The stability of dithiocarbamates can vary; for example, while many decompose in acidic conditions, the copper salt of dimethyldithiocarbamic acid is more stable and does not readily release carbon disulphide. cdnsciencepub.com

Influence of Environmental Factors on Degradation Rates

The rate at which S-Propyl N,N-diethyldithiocarbamate and other dithiocarbamates degrade is not constant and is significantly affected by the surrounding environmental conditions.

The pH of the aqueous environment is a critical factor in the hydrolysis of dithiocarbamates. Generally, their hydrolysis is catalyzed by acidic conditions, meaning the degradation rate increases as the pH decreases. nih.gov Dialkyl dithiocarbamates are noted to be more stable in alkaline environments. nih.gov The decomposition of dithiocarbamates under acidic conditions is a well-established phenomenon, leading to the formation of carbon disulfide and the corresponding amine. cdnsciencepub.com The rate of hydrolysis is pH-dependent, with more rapid degradation occurring in more acidic solutions. researchgate.net

Dithiocarbamates are powerful chelating agents, meaning they can form stable complexes with a wide range of metal ions. nih.govencyclopedia.pubresearchgate.net This complexation can have a profound impact on their environmental persistence. The formation of these metal-dithiocarbamate complexes can significantly slow down the rate of degradation reactions, including acid-catalyzed hydrolysis. researchgate.net

Research has shown that complexation with metals like copper, cadmium, or zinc can inhibit the hydrolysis of dimethyldithiocarbamate (B2753861) (DMDC). researchgate.net Of these, copper has been identified as the most likely metal to inhibit transformation reactions under typical environmental conditions. researchgate.net When complexed with Cu(II), dithiocarbamates such as DMDC and ethylenebis(dithiocarbamate) (B1227036) (EBDC) have shown half-lives exceeding two weeks, regardless of the pH. researchgate.net This increased stability of metal-chelated dithiocarbamates means they can persist in the environment for longer periods. researchgate.net The presence of two sulfur atoms with lone pairs of electrons allows dithiocarbamates to form strong chelate rings with metal ions, contributing to the stability of these complexes. nih.govresearchgate.net

Table 1: Effect of Metal Complexation on Dithiocarbamate Stability

The interaction of dithiocarbamates with organic matter and sediments in the environment is another key factor influencing their fate. Sorption, the process of adhering to solid particles, can affect the bioavailability and degradation rate of these compounds. The sorption of organic contaminants is often influenced by the organic matter and clay content of the sediment. researchgate.net For many organic compounds, increased sorption to sediment can lead to reduced degradation rates and increased persistence. uni-bayreuth.de Stable metal-dithiocarbamate complexes may also favor the persistence of these compounds in bed sediments from one agricultural season to the next. researchgate.net While specific studies on the sorption of this compound are limited, the general principles of organic contaminant sorption suggest that this process plays a role in its environmental distribution and longevity.

Quantitative Assessment of Degradation Kinetics and Half-Life Determination

The degradation of chemical compounds in the environment is often quantified by their half-life (t½), which is the time required for the concentration of the compound to decrease by half. For dithiocarbamates, the half-life can vary significantly depending on environmental conditions. For example, the half-life of some alkyl dithiocarbamates at 25°C can range from 2 hours to 10 days, influenced by factors such as pH and the type of cation present. nih.gov

In a study on the degradation of sodium diethyldithiocarbamate (DDTC) in artificially prepared wastewater, it was found that without any added oxidant, the degradation rate could reach 88.4% within 6 hours. researchgate.net When an oxidant was added, the degradation was much faster. researchgate.net The concept of a representative half-life is often used in environmental modeling to account for the fact that degradation may not follow simple first-order kinetics. epa.gov

Table 2: Degradation of Sodium Diethyldithiocarbamate (DDTC) in Wastewater

Advanced Analytical and Spectroscopic Characterization Techniques

Chromatographic Separation Methods for Identification and Quantification

Chromatographic techniques are essential for separating S-Propyl N,N-diethyldithiocarbamate from complex mixtures and for its quantification.

Gas chromatography is a primary technique for the analysis of volatile sulfur compounds like this compound. The purity of commercial samples of this compound is often reported using GC, with purities typically greater than 95% being specified. wisc.edu In GC, the retention index (RI) is a critical parameter for compound identification, as it normalizes retention times relative to a series of n-alkane standards. oregonstate.edu This value is largely dependent on the compound's structure and the type of stationary phase used in the GC column. oregonstate.edu

Table 1: GC Retention Index for a Structurally Related Compound

| Compound | Stationary Phase | Temperature (°C) | Kovats Retention Index (I) |

|---|---|---|---|

| S-Propyl-N,N-diisopropyldithiocarbamate | OV-101 | 180 | 1617 calpaclab.com |

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of dithiocarbamates, which can be tailored by adjusting the stationary and mobile phases. A common approach for related compounds involves reversed-phase HPLC (RP-HPLC).

A well-documented method for the analysis of dithiocarbamate (B8719985) esters involves RP-HPLC, which can be adapted for this compound. chemicalbook.comchemicalbook.com In a method developed for analyzing stable esters of N,N-diethyldithiocarbamic acid (DTC), the following parameters were successfully used: chemicalbook.comchemicalbook.com

Column: Supelcosil LC-18-S (150 x 4.6 mm)

Mobile Phase: 40% (v/v) acetonitrile (B52724) in water

Flow Rate: 1 mL/min

Detection: UV at 278 nm

This method demonstrates the suitability of C18 stationary phases and acetonitrile/water mobile phases for resolving dithiocarbamate compounds. chemicalbook.comchemicalbook.com The UV detection wavelength of 278 nm is effective for the dithiocarbamate chromophore. chemicalbook.comchemicalbook.com

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for confirming the molecular structure of this compound and assessing its purity.

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds. While specific, fully assigned experimental spectra for this compound were not found in the reviewed scientific literature, the expected chemical shifts can be inferred from the known structure and data from analogous compounds.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the propyl and ethyl groups.

The S-propyl group should exhibit a triplet for the terminal methyl (CH₃) protons, a multiplet (sextet) for the adjacent methylene (B1212753) (CH₂) protons, and another triplet for the methylene protons directly attached to the sulfur atom (S-CH₂).

The two N-ethyl groups are equivalent and should produce a triplet for the methyl (CH₃) protons and a quartet for the methylene (N-CH₂) protons. Due to the restricted rotation around the C-N bond of the dithiocarbamate moiety, these methylene protons might appear as complex multiplets. For the related sodium diethyldithiocarbamate (B1195824), the methylene protons appear as a quartet around 4.03 ppm and the methyl protons as a triplet around 1.23 ppm in D₂O. pitt.edu

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon environment.

S-Propyl Group: Three distinct signals are expected: one for the methyl carbon and two for the methylene carbons.

N-Ethyl Groups: Two signals are anticipated for the two equivalent ethyl groups: one for the methyl carbons and one for the methylene carbons. The chemical shift for the methylene carbons attached to the nitrogen is typically in the 40-50 ppm range. For sodium diethyldithiocarbamate, these signals appear at approximately 49.6 ppm and 12.3 ppm.

Dithiocarbamate Carbon: A key signal is the C=S carbon of the dithiocarbamate group, which is expected to appear significantly downfield, often in the range of 190-210 ppm, due to its deshielded environment. In sodium diethyldithiocarbamate, this carbon resonates at 206.7 ppm.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is dominated by absorptions from the dithiocarbamate and alkyl moieties.

Key characteristic absorption bands for the diethyldithiocarbamate group, based on studies of related compounds, include:

C-H Stretching: Aliphatic C-H stretching vibrations from the propyl and ethyl groups are expected in the region of 2850-3000 cm⁻¹.

C-N Stretching: A strong band associated with the C-N bond of the thioureide group (N-C=S) is a hallmark of dithiocarbamates. This "thioureide band" typically appears in the 1450-1550 cm⁻¹ region and has significant double-bond character due to resonance. For a cerium-diethyldithiocarbamate complex, this band is observed at 1478 cm⁻¹.

C-S Stretching: Vibrations corresponding to the C-S single bond and C=S double bond are expected at lower wavenumbers. These typically appear in the 900-1100 cm⁻¹ range. For instance, bands around 936 cm⁻¹ and 1100 cm⁻¹ have been attributed to C-S and C=S vibrations, respectively, in metal complexes of diethyldithiocarbamate.

Table 2: Typical IR Absorption Frequencies for the Diethyldithiocarbamate Group

| Functional Group | Vibration | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (Alkyl) | Stretching | 2850-3000 |

| N-C=S (Thioureide) | C-N Stretching | 1450-1550 |

| C-S | Stretching | ~900-1000 |

| C=S | Stretching | ~1000-1100 |

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the dithiocarbamate moiety (-S-C(=S)-N<). This group gives rise to characteristic absorptions in the UV region.

Studies on related dithiocarbamate compounds reveal intense absorption bands corresponding to π → π* and n → π* electronic transitions within the NCS₂ group. For example, metal complexes of diethyldithiocarbamate, such as the nickel(II) complex, show a strong absorption maximum (λmax) around 290 nm in DMSO solution. The sodium salt of diethyldithiocarbamate also exhibits strong UV absorption. It is expected that this compound will display intense UV absorption bands in the range of 250-300 nm, characteristic of the electronic transitions within its dithiocarbamate functional group.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. While specific XPS data for this compound is not extensively documented in publicly available literature, the expected binding energies for the core level electrons of nitrogen and sulfur can be inferred from studies on analogous dithiocarbamate compounds and other organosulfur and organonitrogen species.

The chemical environment of the nitrogen and sulfur atoms in this compound is characterized by the N,N-diethylamino group and the dithiocarbamate moiety (-S-C(=S)-). The N 1s binding energy is influenced by the electron-donating nature of the two ethyl groups. The S 2p spectrum is expected to show contributions from the two sulfur atoms in different chemical environments: one singly bonded to the propyl group and the carbon, and the other double-bonded to the carbon (thione).

Table 1: Predicted XPS Binding Energies for this compound

| Element | Orbital | Predicted Binding Energy (eV) | Notes |

| Nitrogen | N 1s | ~399.0 - 401.0 | The binding energy is typical for amine-like nitrogen in organic compounds. The exact value can be influenced by surface charging and the specific calibration of the instrument. |

| Sulfur | S 2p | ~162.0 - 164.0 (S-C) | This range is characteristic of sulfur in a sulfide (B99878) or thiol-like environment. |

| Sulfur | S 2p | ~164.0 - 166.0 (C=S) | The thione sulfur typically exhibits a higher binding energy compared to the singly bonded sulfur due to its different chemical state. |

Note: The predicted binding energies are based on data from analogous compounds and general principles of XPS. Actual experimental values may vary.

The analysis of the high-resolution spectra of the N 1s and S 2p regions would provide valuable information on the surface integrity and potential degradation or reaction products of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns upon ionization. Studies on S-alkyl derivatives of N,N-dialkyl dithiocarbamates provide significant insights into the expected mass spectrometric behavior of this compound.

Upon electron ionization, the molecule is expected to form a molecular ion ([M]⁺), and its mass-to-charge ratio (m/z) would confirm the molecular weight of the compound. The subsequent fragmentation of this molecular ion provides a characteristic fingerprint that aids in structural confirmation.

Key fragmentation pathways for S-alkyl N,N-dialkyl dithiocarbamates typically involve:

Alpha-cleavage to the nitrogen atom, leading to the loss of an ethyl radical and the formation of a stable iminium ion.

Cleavage of the S-propyl bond, resulting in the formation of a propyl radical and a diethyldithiocarbamate fragment.

Fragmentation involving the dithiocarbamate group itself.

Table 2: Predicted Major Mass Spectral Fragments for this compound

| m/z | Proposed Fragment Ion | Formula | Notes |

| 191 | [C₈H₁₇NS₂]⁺ | C₈H₁₇NS₂ | Molecular ion peak |

| 148 | [C₅H₁₀NS₂]⁺ | C₅H₁₀NS₂ | Loss of a propyl group (C₃H₇) |

| 116 | [C₄H₁₀NS]⁺ | C₄H₁₀NS | McLafferty-type rearrangement or other complex fragmentation |

| 100 | [C₄H₁₀N]⁺ | C₄H₁₀N | Fragment corresponding to the diethylamino group |

| 88 | [C₂H₅NCS]⁺ | C₂H₅NCS | Fragment resulting from cleavage and rearrangement |

| 72 | [C₄H₁₀N]⁺ | C₄H₁₀N | Diethylaminyl cation |

Note: The relative intensities of these fragments can vary depending on the ionization energy and the specific mass spectrometer used.

The detailed analysis of the fragmentation pattern allows for the unambiguous identification of this compound and can be used to distinguish it from its isomers and other related compounds.

Computational Chemistry and Molecular Modeling Studies of S Propyl N,n Diethyldithiocarbamate and Its Analogues

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful approach to understanding the intrinsic properties of dithiocarbamates. researchgate.net These methods simplify complex quantum chemistry problems by using electron density to describe the ground state properties of a system. researchgate.net

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity

Density Functional Theory (DFT) is widely used to explore the electronic structure and predict the reactivity of dithiocarbamate (B8719985) molecules. nih.gov By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can determine the molecule's ability to donate or accept electrons, which is crucial for understanding its chemical behavior. nih.govnih.gov The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability. mdpi.com

DFT calculations allow for the mapping of the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-poor regions of a molecule. mdpi.com For dithiocarbamates, the excess electronic charge is typically concentrated on the two sulfur atoms of the dithiocarbamate headgroup, making them the primary sites for electrophilic attack and interaction with metal ions. ox.ac.uk This localization of charge is fundamental to their function as chelating agents and collectors in flotation processes. ox.ac.ukualberta.ca Theoretical reactivity descriptors derived from DFT, such as electronegativity, hardness, and softness, provide a semi-quantitative framework for comparing the reactivity of different dithiocarbamate analogues. nih.govualberta.ca

Table 1: Key Electronic Properties of Dithiocarbamates from DFT Calculations

| Property | Significance | Typical Findings for Dithiocarbamates |

|---|---|---|

| HOMO Energy | Indicates electron-donating ability. Higher energy means a better electron donor. | The HOMO is often localized on the sulfur atoms of the NCS2 group, confirming their nucleophilic character. ox.ac.ukualberta.ca |

| LUMO Energy | Indicates electron-accepting ability. Lower energy means a better electron acceptor. | Input of electrons into the LUMO can lead to the weakening of specific bonds, influencing dissociation pathways. ox.ac.uk |

| HOMO-LUMO Gap | Relates to chemical stability and reactivity. A smaller gap suggests higher reactivity. | The gap size helps in comparing the relative reactivity among different dithiocarbamate analogues. |

| Mulliken Charge Population | Describes the partial atomic charges, revealing electrostatic interaction sites. researchgate.net | Calculations consistently show a negative charge concentration on the sulfur atoms, making them the active sites for binding to positively charged metal ions. ox.ac.ukresearchgate.net |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for nucleophilic and electrophilic attacks. mdpi.com | MEP maps highlight the electron-rich sulfur atoms as the most probable sites for interaction with metal centers on mineral surfaces. mdpi.com |

Modeling Adsorption Mechanisms on Mineral Surfaces (e.g., Galena, Pyrite)

DFT is a critical tool for elucidating the adsorption mechanisms of dithiocarbamates on sulfide (B99878) mineral surfaces, which is fundamental to their application as collectors in froth flotation. researchgate.netmdpi.com These simulations model the interaction between the dithiocarbamate molecule and the mineral lattice at an atomic scale, providing insights that are difficult to obtain experimentally. mdpi.com

Studies have shown that dithiocarbamates, including analogues of S-Propyl N,N-diethyldithiocarbamate, primarily adsorb onto mineral surfaces like galena (PbS) and pyrite (B73398) (FeS₂) through chemical bonds (chemisorption). researchgate.netresearchgate.net The sulfur atoms of the dithiocarbamate headgroup coordinate with the metal atoms (e.g., Pb or Fe) on the mineral surface, forming stable surface complexes. researchgate.neticm.edu.pl

DFT calculations can determine key parameters of this interaction:

Adsorption Energy: This value quantifies the strength of the bond between the collector and the mineral surface. A more negative adsorption energy indicates a stronger and more stable interaction. journalssystem.com For instance, the adsorption of dithiocarbamates is often stronger on galena than on pyrite, which is a basis for the selective flotation of these minerals. researchgate.net

Bonding Analysis: Analysis of the partial density of states (PDOS) reveals the nature of the chemical bond. bohrium.com Strong orbital hybridization between the S 3p orbitals of the dithiocarbamate and the metal d-orbitals (e.g., Pb 6p or Fe 3d) confirms the formation of covalent bonds. researchgate.netbohrium.com

Effect of Surface Properties: Simulations can model ideal, pristine surfaces as well as surfaces with defects, steps, or pre-adsorbed species like water or activators (e.g., Cu²⁺). ox.ac.ukbohrium.com Studies indicate that low-coordination metal sites at surface defects are particularly reactive sites for chemisorption. ox.ac.uk The presence of activators like copper ions can significantly enhance the adsorption of dithiocarbamates on certain mineral surfaces. bohrium.com

Galvanic Interactions: When two different sulfide minerals like pyrite and galena are in contact, a galvanic cell can be created. DFT simulations have shown that this interaction can alter the electronic properties of the mineral surfaces and enhance the adsorption of collectors on the galena surface. researchgate.netjournalssystem.com

Table 2: DFT Findings on Dithiocarbamate Adsorption on Mineral Surfaces

| Mineral | Interacting Atom | Nature of Interaction | Key Finding |

|---|---|---|---|

| Galena (PbS) | Pb | Chemisorption via S-Pb bond formation. researchgate.net | Dithiocarbamates generally show strong adsorption on galena surfaces. researchgate.net |

| Pyrite (FeS₂) | Fe | Chemisorption via S-Fe bond formation. researchgate.netox.ac.uk | The interaction with pyrite is often weaker than with galena, allowing for selective separation. researchgate.net |

| Stibnite (Sb₂S₃) | Sb (activated by Cu²⁺) | Chemisorption via S-Cu bonds after Cu²⁺ activation. bohrium.com | Cu²⁺ activation is crucial for effective adsorption on stibnite. DDTC shows a stronger adsorption effect compared to xanthate and dithiophosphate. bohrium.com |

Investigation of Ligand-Metal Ion Interactions through DFT

The interaction between dithiocarbamate ligands and metal ions is the cornerstone of their coordination chemistry and their function in various applications. researchgate.netacs.org DFT calculations provide a detailed understanding of the electronic and structural aspects of the resulting metal-dithiocarbamate complexes. researchgate.netrsc.org

These studies typically model the interaction of a dithiocarbamate anion with various metal ions (e.g., Cu(II), Pb(II), Zn(II)) in the gas phase or solution. ualberta.ca The calculations can predict:

Binding Energy/Affinity: DFT is used to calculate the interaction energies, which indicate the stability of the metal-collector complex. ualberta.ca The predicted order of reactivity and binding affinity for anionic thiol collectors is often dithiocarbamate > xanthate > dithiophosphate. ualberta.ca

Coordination Geometry: The calculations can determine the most stable three-dimensional arrangement of the ligand around the metal center. Dithiocarbamates typically act as bidentate ligands, where both sulfur atoms bind to the metal ion to form a stable four-membered chelate ring. ualberta.carsc.org The resulting complexes can adopt geometries such as square planar or tetrahedral, depending on the metal ion. rsc.org

Nature of the Metal-Sulfur Bond: Computational results can quantify the degree of covalent versus ionic character in the metal-sulfur (M-S) bonds. researchgate.net This is crucial for understanding the stability and reactivity of the complex. For example, in a series of M(S₂CNiPr₂)₄ complexes, the covalent character of the M-S bond was found to follow the trend Hf < Zr < Th < Ti < U ≈ Np. researchgate.net

Molecular Modeling of Enzyme-Ligand Interactions

Beyond materials science, dithiocarbamates exhibit a range of biological activities, often through the inhibition of specific enzymes. Molecular modeling techniques, including molecular docking and molecular dynamics simulations, are essential for studying these interactions and predicting the inhibitory potential of compounds like this compound. tandfonline.comnih.gov

Molecular Docking for Binding Affinity Predictions

Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a target protein. samipubco.comnih.gov The process involves placing the ligand (e.g., a dithiocarbamate) into the binding site of a receptor (e.g., an enzyme) and evaluating the interaction energy for many different positions and conformations. jppres.com

The output of a docking simulation includes:

Binding Affinity/Docking Score: This is a numerical score, typically in kcal/mol, that estimates the free energy of binding. mdpi.com A more negative score suggests a stronger, more favorable interaction. Docking studies have been used to predict the inhibitory potency of dithiocarbamates against enzymes like aromatase (CYP19A1) and tubulin. tandfonline.comnih.govnih.gov

Binding Pose: The simulation predicts the most stable three-dimensional arrangement of the ligand within the active site. mdpi.com

Key Interactions: It identifies the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. tandfonline.com For example, docking studies have shown that dithiocarbamates can bind to the heme-binding site of human CYP19A1, interacting with critical residues like Cys437. tandfonline.comnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. tandfonline.comtandfonline.com MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing insights into the stability and conformational dynamics of the complex. samipubco.comresearchgate.net

MD simulations are often used to validate the results of molecular docking. tandfonline.com Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein's backbone atoms or the ligand's heavy atoms from their initial docked position over time. A stable, low RMSD value indicates that the complex is not undergoing major conformational changes and the binding is stable. tandfonline.comjppres.com

Root Mean Square Fluctuation (RMSF): This analysis identifies the fluctuation of individual amino acid residues. High RMSF values indicate flexible regions of the protein, while low values suggest stable regions, often those involved in ligand binding. tandfonline.com

Binding Free Energy Calculations (MM/GBSA): Post-processing of MD trajectories using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can provide a more accurate estimation of the binding free energy than docking scores alone. samipubco.comresearchgate.net

Together, these computational techniques provide a detailed, multi-level understanding of the chemical and biological interactions of this compound and its analogues, guiding further research and application development.

Emerging Academic Research Applications of Dithiocarbamate Derivatives in Chemical Sciences

Applications in Materials Science and Polymer Chemistry

The ability of dithiocarbamates to participate in controlled polymerization reactions and to act as precursors for advanced materials has garnered significant attention. These applications leverage the specific chemical reactivity of the dithiocarbamate (B8719985) moiety to create materials with tailored properties and functionalities.

Dithiocarbamates, including derivatives similar in structure to S-Propyl N,N-diethyldithiocarbamate, have been investigated for their role as iniferters (initiator-transfer agent-terminator) in photograft copolymerization. This technique allows for the modification of polymer surfaces by grafting new polymer chains, thereby altering the surface properties.

The iniferter mechanism in photopolymerization involves the light-induced cleavage of the C-S bond in the dithiocarbamate molecule. rsc.org This generates a carbon-centered radical and a dithiocarbamate radical. The carbon-centered radical can initiate polymerization of a monomer, while the dithiocarbamate radical can reversibly terminate the growing polymer chain. This reversible termination process is a key feature of controlled radical polymerization, enabling the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. cmu.edu

Research on benzyl (B1604629) N,N-diethyldithiocarbamate has demonstrated its utility in creating microprocessed surfaces through photograft copolymerization. acs.org In these studies, a polymer film coated with a dithiocarbamate-containing polymer is irradiated with UV light in the presence of a monomer solution. The photolytically generated radicals initiate the grafting of the monomer onto the surface, leading to the formation of a new polymer layer. This method has been used to create patterned surfaces with regions of different grafted polymers, which can be used to control cell adhesion and growth. While specific studies on this compound as an iniferter are not widely documented in the reviewed literature, the principles established with analogous dithiocarbamates suggest its potential in this area. The propyl group would influence the solubility and decomposition kinetics of the iniferter, potentially offering advantages in specific polymerization systems. The effectiveness of dithiocarbamates as iniferters is dependent on the substituents on the nitrogen atom; for instance, dithiocarbamates where the nitrogen lone pair is part of an aromatic system have been shown to be highly effective RAFT agents. cmu.edu

The general mechanism for photoiniferter-RAFT polymerization involves three main steps: fragmentation of the RAFT agent, degenerative chain transfer, and reversible termination. rsc.org The photolysis of the dithiocarbamate generates radicals that can initiate polymerization. The resulting propagating polymer chain can then react with another dithiocarbamate molecule in a reversible addition-fragmentation process, which is the basis for the controlled nature of the polymerization.

Dithiocarbamate complexes of various metals have emerged as promising single-source precursors for the synthesis of metal sulfide (B99878) nanoparticles. researchgate.netresearchgate.net These nanoparticles can then be incorporated into polymer matrices to form nanocomposites with enhanced properties. The dithiocarbamate ligand serves as a source of both the metal and sulfur, decomposing upon heating to form the corresponding metal sulfide. researchgate.net This approach offers a convenient and controllable route to the synthesis of a variety of metal sulfide nanomaterials, including those of iron, nickel, copper, and zinc. nih.gov

The synthesis of nanocomposites can be achieved through various methods, including in-situ polymerization, solution casting, and melt blending. nih.govresearchgate.netresearchgate.netnih.govnih.gov In the in-situ polymerization method, the dithiocarbamate precursor is mixed with a monomer, and the polymerization and nanoparticle formation occur simultaneously. This can lead to a good dispersion of the nanoparticles within the polymer matrix. Another approach involves the synthesis of dithiocarbamate-functionalized polymer brushes on the surface of silica (B1680970) nanoparticles. rsc.org These functionalized nanocomposites have shown remarkable performance in capturing heavy metal ions from water. rsc.org

While direct use of this compound as a precursor for nanocomposites is not extensively reported, the general applicability of dithiocarbamates in this field is well-established. For instance, bis(diallydithiocarbamato)zinc(II) and bis(diallydithiocarbamato)silver(I) complexes have been used as precursors for zinc sulfide and silver sulfide nanophotocatalysts. acs.org The choice of the alkyl groups on the dithiocarbamate ligand can influence the decomposition temperature and the properties of the resulting nanoparticles. The propyl groups in this compound would be expected to influence its decomposition profile and the characteristics of the resulting metal sulfide nanoparticles.

Table 1: Methods for Nanocomposite Preparation

| Method | Description |

|---|---|

| In-situ Polymerization | Nanoparticle precursors are mixed with a monomer, and polymerization is initiated to form the nanocomposite. |

| Solution Casting | The polymer and pre-synthesized nanoparticles are dissolved in a common solvent, which is then evaporated to leave a nanocomposite film. |

| Melt Blending | The polymer is melted, and the nanoparticles are mixed into the molten polymer. |

| Surface-Initiated Polymerization | Polymer chains are grown from the surface of nanoparticles, often initiated by functional groups attached to the nanoparticle surface. |

Surface Chemistry and Flotation Technology

Dithiocarbamates are widely recognized for their role as collectors in the froth flotation of sulfide minerals. Their ability to selectively adsorb onto the surface of specific minerals and render them hydrophobic is the basis for their application in mineral separation.

This compound belongs to the class of sulfhydryl collectors, which are effective for the flotation of sulfide minerals. The adsorption of these collectors onto mineral surfaces is a critical step in the flotation process. The mechanism of adsorption can be complex, involving both chemical and physical interactions.

Studies on diethyldithiocarbamate (B1195824) (DDTC) have shown that it can adsorb on the surfaces of various sulfide minerals, including pyrite (B73398) (FeS₂), sphalerite (ZnS), and galena (PbS). nih.govmdpi.com The adsorption is often a form of chemisorption, where a chemical bond is formed between the sulfur atoms of the dithiocarbamate and the metal ions on the mineral surface. mdpi.com For example, on pyrite, DDTC has been shown to form a strong chemical bond with the iron atoms on the surface. nih.govmdpi.com In the case of galena, dithiocarbamate collectors can interact with lead ions on the surface. researchgate.netresearchgate.net

The presence of water molecules can significantly influence the adsorption of dithiocarbamate collectors. nih.govmdpi.comresearchgate.net On some mineral surfaces, water may compete with the collector for adsorption sites, potentially reducing the collector's effectiveness. The pH of the flotation pulp is another crucial factor that affects the adsorption of dithiocarbamates. It can influence the surface charge of the mineral and the speciation of the collector in the solution. diva-portal.org

The structure of the dithiocarbamate collector, particularly the nature of the alkyl groups, plays a significant role in its performance. The propyl group in this compound contributes to the hydrophobicity of the collector, which is essential for the attachment of the mineral particle to air bubbles in the flotation cell. The length and branching of the alkyl chain can affect the collector's strength and selectivity. chalmers.seresearchgate.net

Table 2: Adsorption Energies of Diethyldithiocarbamate (DDTC) on Various Mineral Surfaces

| Mineral | Adsorption Energy (kJ/mol) | Type of Adsorption |

|---|---|---|

| Pyrite (FeS₂) | -195.64 nih.govmdpi.com | Chemisorption nih.govmdpi.com |

| Sphalerite (ZnS) | -42.57 nih.govmdpi.com | Chemisorption nih.govmdpi.com |

| Galena (PbS) | -81.05 (on lead sulfate) nih.govmdpi.com | Chemisorption nih.govmdpi.com |

Note: The adsorption energy for galena is reported on lead sulfate (B86663) as a model surface in the cited study.

The selective flotation of one mineral from another is a key challenge in mineral processing. xinhaimining.comnih.govresearchgate.net In the case of lead-zinc ores, the separation of galena (PbS) from sphalerite (ZnS) is a common objective. xinhaimining.comcetjournal.itmurdoch.edu.au Dithiocarbamate collectors can exhibit selectivity in this separation due to the different affinities they have for the surfaces of galena and sphalerite.

The selectivity of a collector is influenced by several factors, including its chemical structure, the pH of the flotation pulp, and the presence of activating or depressing agents. researchgate.netxinhaimining.comcetjournal.itresearchgate.net By carefully controlling these parameters, it is possible to achieve a preferential flotation of galena over sphalerite, or vice versa.

Research on various dithiocarbamate collectors has shown that modifications to the molecule can enhance selectivity. For example, the introduction of different functional groups or the variation of the alkyl chain length can alter the collector's interaction with different mineral surfaces. researchgate.netresearchgate.net While specific studies on the selectivity of this compound in galena/sphalerite separation are not detailed in the reviewed literature, the general principles of dithiocarbamate flotation suggest that it would be an effective collector. The relative strength of its interaction with lead and zinc sites on the mineral surfaces would determine its selectivity. Computational studies, such as Density Functional Theory (DFT), have been used to predict the adsorption behavior of collectors on different mineral surfaces and can be a valuable tool in designing more selective collectors. nih.gov

Catalysis and Organic Synthesis Intermediates

The chemical reactivity of the dithiocarbamate group also makes it a candidate for applications in catalysis and as an intermediate in organic synthesis. nih.govsci-hub.se